C20H23NOSSi
Description
C20H23NOSSi, systematically named 5-{[(tert-butyldiphenylsilyl)oxy]methyl}-1,3-thiazole, is a silicon-containing heterocyclic compound with a thiazole core functionalized by a tert-butyldiphenylsilyl (TBDPS) ether group. Its molecular structure combines the aromatic stability of the thiazole ring with the steric bulk and lipophilicity imparted by the TBDPS moiety. The compound’s InChIKey is QVEYZACLYJWNGM-UHFFFAOYSA-N, and its molecular weight is 353.16 g/mol (calculated from atomic masses). The TBDPS group is commonly utilized in organic synthesis as a protecting group for alcohols due to its stability under acidic and basic conditions .
Properties
IUPAC Name |
tert-butyl-diphenyl-(1,3-thiazol-5-ylmethoxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOSSi/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-15-17-14-21-16-23-17/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEYZACLYJWNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H23NOSSi typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of a silicon-containing precursor with an organic compound containing nitrogen, oxygen, and sulfur atoms. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
C20H23NOSSi: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
C20H23NOSSi: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its silicon-containing structure.
Mechanism of Action
The mechanism of action of C20H23NOSSi involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of silicon in the molecule can also influence its reactivity and interactions with other molecules, contributing to its unique properties.
Comparison with Similar Compounds
Molecular Weight and Elemental Composition
This compound has a significantly lower molecular weight (353.16 g/mol) compared to C35H23NOS (505.15 g/mol) due to the absence of extended aromatic systems. The higher carbon content in C35H23NOS (83.14% vs. 67.96%) suggests a more conjugated aromatic structure, which may enhance UV absorption but reduce solubility in polar solvents . The silicon atom in this compound contributes to its distinct reactivity, particularly in silylation reactions .
Solubility and Reactivity
The TBDPS group in this compound increases its lipophilicity, making it soluble in non-polar solvents like hexane or dichloromethane. In contrast, C35H23NOS, with its larger aromatic framework, exhibits moderate solubility in polar aprotic solvents (e.g., DMF or DMSO) due to dipole interactions . The thiazole ring in both compounds provides sites for electrophilic substitution, but the steric bulk of the TBDPS group in this compound may hinder such reactions compared to C35H23NOS .
Thermal and Chemical Stability
This compound demonstrates superior thermal stability owing to the robust TBDPS ether linkage, which resists hydrolysis under mild acidic or basic conditions. Conversely, C35H23NOS lacks protective groups, making it susceptible to oxidative degradation at elevated temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
